molecular formula C17H14IN3O2 B12465669 1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

Cat. No.: B12465669
M. Wt: 419.22 g/mol
InChI Key: MCPQJRPURIWOTN-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodophenyl group at position 1, two methyl groups at positions 3 and 5, and a nitrophenyl group at position 4. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone. For example, 4-iodophenylhydrazine can react with 3,5-dimethyl-1-phenyl-1,3-diketone to form the pyrazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of alternative reagents, catalysts, and reaction conditions to improve efficiency and scalability.

Chemical Reactions Analysis

1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation of the methyl groups results in carboxylic acids.

Scientific Research Applications

1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new compounds with potential biological activity.

    Biology: The compound can be used in studies investigating the biological activity of pyrazole derivatives. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

    Medicine: Due to its potential biological activity, the compound may be explored for its therapeutic properties. It could be investigated for its anticancer, antimicrobial, or anti-inflammatory effects.

    Industry: The compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests potential for redox activity, which could lead to the generation of reactive oxygen species and subsequent biological effects. The iodophenyl group may facilitate binding to specific proteins or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:

    1-Phenyl-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: Lacks the iodophenyl group, which may result in different chemical reactivity and biological activity.

    1-(4-Bromophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: The bromine atom may impart different electronic and steric effects compared to iodine, influencing the compound’s properties.

    1-(4-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: Similar to the bromine derivative, the chlorine atom affects the compound’s reactivity and biological activity differently.

The presence of the iodophenyl group in this compound makes it unique, as iodine is larger and more polarizable than bromine or chlorine, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C17H14IN3O2

Molecular Weight

419.22 g/mol

IUPAC Name

1-(4-iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

InChI

InChI=1S/C17H14IN3O2/c1-11-17(13-4-3-5-16(10-13)21(22)23)12(2)20(19-11)15-8-6-14(18)7-9-15/h3-10H,1-2H3

InChI Key

MCPQJRPURIWOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)I)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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